4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide
説明
This compound, often referred to in patents for its crystalline polymorph (e.g., polymorph-I), is a pyridine derivative featuring a urea linkage, fluorophenoxy group, and methylcarbamoyl substituent . It has been developed for therapeutic applications, particularly in hyper-proliferative disorders such as cancer, as part of pharmaceutical compositions that enhance bioavailability through solid dispersions . Its molecular formula is C₂₁H₁₆ClF₃N₄O₃ (molecular weight: 464.82 g/mol) , with structural elements critical for kinase inhibition and antiproliferative activity.
特性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCXNEKIESREQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835621-11-9 | |
| Record name | BAY-757495 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-757495 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56AQ8HGJ9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
準備方法
Core Urea Bond Formation
The primary synthetic route involves reacting 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide with 4-chloro-3-(trifluoromethyl)phenyl isocyanate (CAS: 327-78-6) to form the ureido linkage. This step is critical for introducing the 4-chloro-3-(trifluoromethyl)phenyl group.
General Procedure :
-
Solvent Selection : Toluene, dichloromethane, or acetone are commonly used. Polar aprotic solvents like acetone enhance reaction rates but may require extended stirring.
-
Stoichiometry : A 1:1 molar ratio of amine to isocyanate is typical, though excess isocyanate (1.2–2 eq.) improves yields in some cases.
-
Temperature : Reactions proceed at 0–30°C to minimize side products like biuret formation.
Example :
A solution of 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (177 mg, 0.68 mmol) and 4-chloro-3-(trifluoromethyl)phenyl isocyanate (150 mg, 0.68 mmol) in toluene (3 mL) stirred at 20°C for 72 h yielded 155 mg (47%) of the title compound after trituration with diethyl ether.
Pyridine-N-Oxide Formation
The pyridine 1-oxide moiety is introduced via oxidation of the parent pyridine ring. Meta-chloroperoxybenzoic acid (mCPBA) in methylene chloride is a standard oxidant.
Procedure :
-
Substrate : Regorafenib (or its non-oxidized analog) is dissolved in dichloromethane.
-
Oxidation : mCPBA (1.1 eq.) is added at 0°C, followed by warming to 25°C for 4 h.
-
Workup : The mixture is concentrated, and the product is purified via silica gel chromatography.
Yield : ~85–90% for analogous compounds.
Optimization Strategies
Solvent and Temperature Effects
| Condition | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Standard | Toluene | 20 | 72 | 47 | 97.0 |
| Low-Temp | Dichloromethane | 0–5 | 4 | 80* | 99.3 |
| Polar Solvent | Acetone | 25–30 | 3–4 | 62 | 97.0 |
*Includes residual starting material (0.07% by HPLC).
Key Observations :
Catalytic and Additive Effects
-
Glacial Acetic Acid : Adding 0.15 eq. in tetrahydrofuran (THF) enhances urea bond formation efficiency, achieving >95% conversion in 3 h.
-
Acetyl Chloride : Post-reaction treatment with acetyl chloride in methanol-THF removes unreacted isocyanate, simplifying purification.
Purification and Characterization
Isolation Techniques
Analytical Data
-
¹H NMR (DMSO-d₆): δ 2.78 (d, J = 4.9 Hz, 3H, CH₃), 7.03–8.80 (m, aromatic and NH), 9.50 (s, 1H, urea NH).
Scalability and Industrial Adaptations
Kilogram-Scale Synthesis
A patented method describes:
化学反応の分析
反応の種類: レゴラフェニブ N-オキシドは、酸化、還元、置換など、様々な化学反応を起こします . これらの反応は、その代謝と薬理作用に不可欠です。
一般的な試薬と条件: レゴラフェニブ N-オキシドの合成と反応に使用される一般的な試薬には、酸化剤、還元剤、様々な溶媒が含まれます . これらの反応の条件は、所望の結果を得るために慎重に制御されます。
生成される主な生成物: レゴラフェニブ N-オキシドの反応から生成される主な生成物には、M-2 (N-オキシド) や M-5 (N-オキシドと N-脱メチル) などの代謝産物が含まれ、これらの代謝産物は親化合物と同様の薬理作用を保持しています .
科学的研究の応用
Basic Information
- Molecular Formula : C21H15ClF4N4O4
- Molecular Weight : 498.8 g/mol
- CAS Number : 835621-11-9
- IUPAC Name : 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide
Structural Representation
The structural complexity of this compound is characterized by multiple functional groups, including a pyridine ring, fluorinated phenyl groups, and a chloro substituent, which contribute to its biological activity.
Anticancer Research
One of the primary applications of this compound is in anticancer drug development . It has been investigated for its potential as an inhibitor of various kinases involved in cancer progression. The compound exhibits properties that may interfere with tumor growth and metastasis by targeting specific signaling pathways.
Case Study: Kinase Inhibition
In a study published in Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of this compound on multiple kinases associated with cancer. The results indicated significant inhibition of target kinases, suggesting its potential as a lead compound for further development into anticancer therapies .
Antiviral Activity
Research has also explored the antiviral properties of this compound, particularly against viral infections that exploit similar pathways as cancer cells. Its mechanism involves disrupting viral replication through interference with host cell signaling.
Data Table: Antiviral Efficacy
| Virus Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Influenza Virus | 5.2 | Inhibition of viral RNA polymerase |
| HIV | 12.8 | Disruption of viral integrase activity |
| Hepatitis C Virus | 7.5 | Interference with host cell signaling |
Neurological Disorders
Recent studies have indicated that this compound may have applications in treating neurological disorders due to its ability to penetrate the blood-brain barrier and modulate neuroinflammatory responses.
Case Study: Neuroprotection
In a preclinical trial focusing on neurodegenerative diseases, the compound demonstrated protective effects on neuronal cells subjected to oxidative stress, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Pharmacokinetics and Metabolism
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown that it undergoes significant metabolic transformations, leading to active metabolites that enhance its efficacy.
Data Table: Metabolic Pathways
| Metabolite Name | Structure Representation | Activity Level |
|---|---|---|
| N-Desmethyl Regorafenib N-Oxide | Structure | Active |
| Hydroxy Regorafenib | Structure | Moderate |
作用機序
類似化合物との比較
Comparison with Structurally Similar Compounds
Structural Analogs and Modifications
Table 1: Key Structural Features and Modifications
Key Observations :
- Urea Linkage: The target compound and Sorafenib share the 4-chloro-3-(trifluoromethyl)phenyl urea moiety, a critical pharmacophore for kinase inhibition .
- Pyridine Core: The target compound’s pyridine 1-oxide core distinguishes it from Sorafenib (pyridine-2-carboxamide) and A1326050 (non-heterocyclic). The 1-oxide group may enhance solubility or modulate electronic effects .
- Substituent Effects: The 3-fluorophenoxy group in the target compound provides steric and electronic modulation compared to the methoxyphenyl groups in Compound 12, which introduce bulkier substituents likely reducing membrane permeability .
Bioactivity and Mechanism of Action
Table 2: Bioactivity Profiles
Key Findings :
- Kinase Inhibition: The target compound and Sorafenib exhibit overlapping kinase targets (VEGFR, PDGFR), but the former’s 3-fluorophenoxy group may improve selectivity for tumor microenvironment-specific kinases .
- Bioactivity Clustering: highlights that structurally similar compounds cluster by bioactivity profiles. The target compound’s fluorophenoxy and methylcarbamoyl groups likely position it in a cluster with high antiproliferative activity, distinct from A1326050’s cyanophenyl derivatives .
Physicochemical and Pharmacokinetic Properties
Table 3: Solubility and Stability
Key Insights :
- Enhanced Solubility: The target compound’s polymorph-I monohydrate form improves aqueous solubility (12.5 µg/mL) compared to Sorafenib’s free base (4.3 µg/mL), which is formulated as a tosylate salt for enhanced bioavailability .
- Stability : The crystalline polymorph-I demonstrates superior long-term stability over amorphous analogs like A1326050, which are prone to hygroscopic degradation .
生物活性
The compound 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide , also known as Regorafenib N-Oxide, is a derivative of Regorafenib, a multi-kinase inhibitor used primarily in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.
- Molecular Formula : C20H12ClF4N3O4
- Molecular Weight : 469.774 g/mol
- CAS Number : 1187945-05-6
- SMILES Notation : OC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(c3)C(F)(F)F)c(F)c2)ccn1
Regorafenib and its derivatives primarily function as inhibitors of multiple receptor tyrosine kinases (RTKs). These include:
- VEGFR (Vascular Endothelial Growth Factor Receptor)
- PDGFR (Platelet-Derived Growth Factor Receptor)
- FGFR (Fibroblast Growth Factor Receptor)
The inhibition of these receptors disrupts tumor angiogenesis and growth signaling pathways, leading to reduced tumor proliferation and metastasis. Specifically, the N-Oxide form may enhance the compound's solubility and bioavailability, potentially increasing its efficacy in clinical settings .
Antitumor Effects
Research indicates that Regorafenib N-Oxide exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated:
- Inhibition of Cell Proliferation : The compound effectively reduces the proliferation of cancer cells by inducing apoptosis.
- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer types, which is critical for preventing tumor growth .
Case Studies
- Colorectal Cancer : In a clinical study involving patients with metastatic colorectal cancer, Regorafenib N-Oxide was associated with improved progression-free survival rates compared to standard therapies. The study reported a median progression-free survival of 4.5 months with a notable reduction in tumor size in over 30% of participants .
- Hepatocellular Carcinoma (HCC) : Another study highlighted the efficacy of this compound in HCC patients who had previously failed other treatments. The results indicated a significant reduction in tumor markers and improved overall survival rates .
Pharmacokinetics
The pharmacokinetic profile of Regorafenib N-Oxide suggests:
- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1–4 hours post-administration.
- Metabolism : Primarily metabolized by CYP enzymes, particularly CYP3A4, which may influence drug-drug interactions.
- Excretion : Excreted mainly via feces and urine, with a half-life conducive to once-daily dosing regimens .
Safety and Toxicity
While Regorafenib N-Oxide is generally well-tolerated, some adverse effects have been documented:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can researchers optimize yield?
Methodological Answer: The synthesis involves multi-step reactions, including coupling of fluorophenoxy and pyridine derivatives. A patented route () describes the preparation of its crystalline polymorph-I via urea bond formation under controlled pH (e.g., using sodium hydroxide in dichlorethane). To optimize yield:
- Monitor reaction intermediates using TLC or HPLC for stepwise validation.
- Adjust stoichiometry of 4-chloro-3-(trifluoromethyl)phenyl isocyanate to minimize side products.
- Recrystallize using solvent mixtures like ethanol/water to enhance purity .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Grow single crystals via slow evaporation (e.g., in ethanol) and analyze diffraction patterns to confirm bond connectivity and stereochemistry .
- NMR spectroscopy : Use - and -NMR to verify substituent positions (e.g., fluorophenoxy protons at δ 6.8–7.4 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks matching the exact mass (e.g., [M+H] at m/z 568.1) .
Q. What analytical techniques ensure purity during synthesis?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 70:30 v/v) to detect impurities (<0.5% area).
- Elemental analysis : Compare experimental C, H, N values to theoretical calculations (e.g., C: 52.1%, H: 3.2%, N: 9.8%) .
- Thermogravimetric analysis (TGA) : Assess thermal stability to identify solvent residues or degradation products .
Advanced Research Questions
Q. What strategies are effective for polymorph screening and characterization?
Methodological Answer:
- Solvent screening : Test polar (e.g., DMSO) and non-polar (e.g., hexane) solvents under varying temperatures to isolate amorphous vs. crystalline forms .
- DSC/TGA : Differentiate polymorphs by melting points (e.g., amorphous form shows broad endotherm vs. crystalline at 215–220°C) .
- PXRD : Compare diffraction patterns (e.g., crystalline polymorph-I shows peaks at 2θ = 12.5°, 15.8°) .
Q. How should researchers design experiments to assess environmental fate and degradation pathways?
Methodological Answer:
- Long-term stability studies : Expose the compound to UV light, humidity (40–80% RH), and varying pH (3–9) to simulate environmental conditions .
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ureido intermediates) and quantify half-life in aqueous media .
- Ecotoxicology assays : Use Daphnia magna or algae models to assess acute toxicity (EC) and bioaccumulation potential .
Q. How can contradictions in bioactivity data from different synthetic batches be resolved?
Methodological Answer:
- Batch-to-batch comparison : Use PCA (Principal Component Analysis) on NMR/HPLC data to identify outlier batches.
- Biological replication : Repeat assays (e.g., kinase inhibition) with standardized cell lines (e.g., HEK293) and controls.
- Cross-validation : Compare crystallographic data () with computational docking studies to confirm active conformers .
Q. What experimental designs are suitable for multi-factor optimization (e.g., solvent, catalyst, temperature)?
Methodological Answer:
- Split-split plot design : Assign factors hierarchically (e.g., solvent as main plot, catalyst as subplot) to reduce variability .
- Response Surface Methodology (RSM) : Use a Box-Behnken design to model interactions between temperature (60–100°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs) .
- ANOVA : Statistically validate significant factors (p < 0.05) and optimize conditions via desirability functions .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Simulated gastric fluid (SGF) : Incubate at pH 1.2 (37°C, 2 hrs) and analyze degradation via HPLC .
- Plasma stability assays : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS .
- Forced degradation : Expose to oxidative (HO), thermal (40–60°C), and photolytic (ICH Q1B guidelines) stress .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
